2-Methyl-3,4,6-trifluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of trifluorobenzoic acid derivatives typically involves multiple steps, including halogenation, carboxylation, and functional group transformations. For instance, the synthesis of 2,4,5-trifluorobenzoic acid is achieved through a continuous microflow process involving the generation of an aryl-Grignard reagent followed by reaction with gaseous CO2, resulting in high yields and purity . Similarly, 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids are synthesized via fluoride-mediated alkylation, with ion-exchange resins used to enhance purity without the need for chromatography . These methods could potentially be adapted for the synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of trifluorobenzoic acid derivatives is characterized using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of a newly synthesized tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, was established using these methods . These techniques would be essential in confirming the structure of 2-Methyl-3,4,6-trifluorobenzoic acid once synthesized.
Chemical Reactions Analysis
Trifluorobenzoic acid derivatives can undergo a variety of chemical reactions. For instance, electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile leads to the formation of a benzofuran derivative . Additionally, the synthesis of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid involves reactions such as oxidation, halogen exchange, and derivatization with alcohols or amines . These reactions demonstrate the reactivity of the benzoic acid core and the influence of substituents on the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluorobenzoic acid derivatives are influenced by their molecular structure. The presence of fluorine atoms and other substituents affects properties such as acidity, reactivity, and solubility. For example, the introduction of electron-withdrawing fluorine atoms increases the acidity of the benzoic acid moiety, which can be beneficial in certain pharmaceutical applications. The synthesis of 2,4,6-tribromo-3-hydroxybenzoic acid discusses the optimization of reaction conditions to achieve high yield and purity, indicating the importance of controlling physical and chemical properties during synthesis .
Scientific Research Applications
- Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Preparation of Photosensitizers, Medicines, and Pesticides
- Summary of Application : 2,4,6-Trifluorobenzoic acid, a compound similar to 2-Methyl-3,4,6-trifluorobenzoic acid, is used in the preparation of photosensitizers, medicines, and pesticides .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that this compound is an important raw material for these applications .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
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Preparation of Benzamide Derivatives
- Summary of Application : 2,3,4-Trifluorobenzoic Acid is used in the preparation of benzamide derivatives with potential anti-cancer properties .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
properties
IUPAC Name |
3,4,6-trifluoro-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435985 | |
Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4,6-trifluorobenzoic acid | |
CAS RN |
119916-22-2 | |
Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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